3-Amino-4-chlorobenzisoxazole
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Overview
Description
3-Amino-4-chlorobenzisoxazole is a heterocyclic compound that features both an amino group and a chlorine atom attached to a benzisoxazole ring. Benzisoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Amino-4-chlorobenzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chlorobenzoic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-Amino-4-chlorobenzisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4-chlorobenzisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-Amino-4-chlorobenzisoxazole involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
3-Amino-4-chlorobenzisoxazole can be compared with other benzisoxazole derivatives, such as:
3-Amino-4-hydroxybenzisoxazole: Similar in structure but with a hydroxyl group instead of a chlorine atom.
3-Amino-4-methylbenzisoxazole: Features a methyl group instead of a chlorine atom.
3-Amino-4-fluorobenzisoxazole: Contains a fluorine atom instead of chlorine. These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-2,1-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,9H2 |
InChI Key |
UNSNHYHGLFAZRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC(=C2C(=C1)Cl)N |
Origin of Product |
United States |
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